molecular formula C27H26N4O4 B11465275 ethyl 7-butyl-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-butyl-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11465275
M. Wt: 470.5 g/mol
InChI Key: JZUOTJCNVLSMBY-ZPLDAVPISA-N
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Description

Ethyl 7-butyl-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its intricate molecular structure suggests that it may have unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-butyl-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the formation of the triazatricyclo framework, followed by the introduction of the butyl, oxo, and phenylprop-2-enoyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The final step usually involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-butyl-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the double bonds in the phenylprop-2-enoyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and triazatricyclo moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Ethyl 7-butyl-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[840

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its mechanism of action.

    Medicine: If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 7-butyl-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved in its mechanism of action could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Ethyl 7-butyl-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substituents on the triazatricyclo or phenylprop-2-enoyl groups.

    Triazatricyclo compounds: These compounds share the triazatricyclo framework but have different functional groups attached. They can be used to study the effects of different substituents on the compound’s properties and activities.

    Phenylprop-2-enoyl derivatives: These compounds have the phenylprop-2-enoyl group but differ in the rest of the structure. They can be used to investigate the role of the phenylprop-2-enoyl group in the compound’s activity.

The uniqueness of this compound lies in its combination of functional groups and the triazatricyclo framework, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C27H26N4O4

Molecular Weight

470.5 g/mol

IUPAC Name

ethyl 7-butyl-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C27H26N4O4/c1-3-5-16-31-24-20(26(33)30-17-10-9-13-22(30)28-24)18-21(27(34)35-4-2)25(31)29-23(32)15-14-19-11-7-6-8-12-19/h6-15,17-18H,3-5,16H2,1-2H3/b15-14+,29-25?

InChI Key

JZUOTJCNVLSMBY-ZPLDAVPISA-N

Isomeric SMILES

CCCCN1C2=C(C=C(C1=NC(=O)/C=C/C3=CC=CC=C3)C(=O)OCC)C(=O)N4C=CC=CC4=N2

Canonical SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C=CC3=CC=CC=C3)C(=O)OCC)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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